N-(2-fluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide
Description
N-(2-fluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide is a synthetic compound featuring a propanamide backbone with a 2-fluorophenyl group attached to the nitrogen atom. A sulfanyl (-S-) linker connects the propanamide to a 1,2,3,4-tetrazole ring substituted with a 4-methoxyphenyl group.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2S/c1-11(16(24)19-15-6-4-3-5-14(15)18)26-17-20-21-22-23(17)12-7-9-13(25-2)10-8-12/h3-11H,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAQOVHLBZURHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1F)SC2=NN=NN2C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the intermediate with 2-fluorophenylamine under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(2-fluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, the compound may be explored for its potential as a drug candidate. The presence of the tetrazole ring, in particular, is of interest due to its bioisosteric properties, which can mimic carboxylic acids in drug design.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The tetrazole ring, for example, can form strong hydrogen bonds with biological targets, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Triazole vs. Tetrazole Derivatives
- Compound 30 (): 3-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(2-fluorophenyl)propenamide replaces the tetrazole with a 1,2,3-triazole core. While both compounds share the N-(2-fluorophenyl)amide and sulfanyl linker, the triazole’s reduced nitrogen content may alter electronic properties and binding affinity.
- CAS 941007-50-7 () : 2-{[1-(2,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide shares the tetrazole-sulfanyl-propanamide framework but substitutes the 4-methoxyphenyl with 2,4-dimethylphenyl and the amide group with a thiazole ring. The dimethylphenyl group may enhance lipophilicity, while the thiazole could influence target specificity .
Tetrazole Substituent Modifications
- CAS 483993-11-9 (): N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide positions the tetrazole directly on the propanamide backbone without a sulfanyl linker.
Substituent Position and Functional Group Effects
Fluorophenyl Position
- N-(4-fluorophenyl) vs. N-(2-fluorophenyl) : The target compound’s 2-fluorophenyl group introduces steric and electronic effects distinct from the 4-fluorophenyl analog (CAS 483993-11-9). The ortho-fluorine may hinder rotational freedom, altering binding kinetics .
Methoxyphenyl vs. Other Aromatic Groups
Sulfanyl Linker vs. Sulfonyl or Direct Linkages
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely involves S-alkylation of a tetrazole-thiol intermediate with a halogenated propanamide derivative, analogous to methods in and .
- Bioactivity Potential: Structural analogs with triazole cores () and sulfanyl linkers () demonstrate antimicrobial and anti-exudative activities, suggesting the target compound may share similar pharmacological profiles .
- SAR Insights : The 2-fluorophenyl group and methoxyphenyl-tetrazole combination may optimize target binding, while the sulfanyl linker balances flexibility and stability.
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